Sodium o-cresolate

Übersicht

Beschreibung

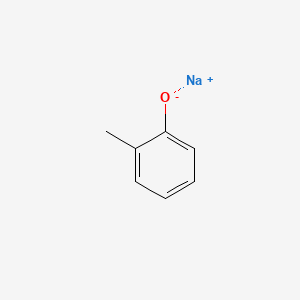

Sodium o-cresolate, also known as sodium 2-methylphenolate, is an organic compound with the molecular formula C7H7NaO. It is the sodium salt of o-cresol (2-methylphenol) and is commonly used in various chemical processes and industrial applications. This compound is known for its role as an intermediate in the synthesis of other chemicals and its utility in various reactions due to its phenolic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium o-cresolate can be synthesized by reacting o-cresol with sodium hydroxide. The reaction typically involves dissolving o-cresol in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:

C7H8O+NaOH→C7H7NaO+H2O

This reaction is exothermic and should be carried out under controlled conditions to prevent overheating.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of sodium hydroxide to a reactor containing o-cresol. The reaction mixture is then stirred and heated to ensure complete conversion. The resulting this compound is then purified by crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium o-cresolate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form o-cresol and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: The phenolic hydroxyl group in this compound can undergo electrophilic substitution reactions. For example, it can react with alkyl halides to form alkylated phenols.

Reduction: this compound can be reduced to form o-cresol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Alkyl halides in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Oxidation: o-Cresol and other oxidized derivatives.

Substitution: Alkylated phenols.

Reduction: o-Cresol.

Wissenschaftliche Forschungsanwendungen

Sodium o-cresolate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.

Biology: this compound is used in biochemical assays and as a reagent in the study of enzyme kinetics.

Medicine: It is used in the synthesis of certain medicinal compounds and as a preservative in some pharmaceutical formulations.

Industry: this compound is used in the production of resins, plastics, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium o-cresolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. This nucleophilic character allows it to participate in various chemical reactions, including substitution and addition reactions. The phenolate ion can also stabilize transition states and intermediates in chemical reactions, making it a valuable reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

- Sodium phenolate (sodium phenoxide)

- Sodium p-cresolate (sodium 4-methylphenolate)

- Sodium m-cresolate (sodium 3-methylphenolate)

These compounds share similar chemical properties but differ in their specific reactivities and applications due to the position of the substituent groups on the aromatic ring.

Biologische Aktivität

Sodium o-cresolate, a sodium salt of o-cresol, is an organic compound with various biological activities that have been studied for its potential applications in medicine and environmental science. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

This compound is known for its antimicrobial properties and is often used as a disinfectant and antiseptic. Its structure can be represented as follows:

- Chemical Formula : C₇H₇NaO

- Molecular Weight : 138.14 g/mol

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.

- Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 1.0% |

| Candida albicans | 0.75% |

These results indicate that this compound can be an effective agent in controlling microbial infections.

Cytotoxic Effects

Studies have also investigated the cytotoxic effects of this compound on human cell lines. A notable study conducted on human keratinocytes showed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity.

- Table 2: Cytotoxicity of this compound on Human Keratinocytes

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 85 |

| 1.0 | 70 |

| 2.0 | 50 |

These findings suggest that while this compound has beneficial antimicrobial properties, it also poses risks to human cells at higher concentrations.

Case Study 1: Skin Sensitization

A study evaluating the skin sensitization potential of this compound in guinea pigs revealed significant reactions upon topical application. The study involved multiple exposure scenarios, with results indicating that this compound can act as a skin sensitizer under certain conditions.

- Results Summary :

- Positive reactions were observed in 16 out of 19 animals after challenge with a 1% solution.

- The sensitization was more pronounced with occlusive applications compared to non-occlusive ones.

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of this compound, particularly its role in phytoremediation processes. A study demonstrated that certain plant species could effectively uptake and detoxify phenolic compounds, including this compound, through enzymatic processes.

- Key Findings :

- Up to 21% of this compound was found in the roots of treated plants after a cultivation period.

- The detoxification process involved oxidative polymerization facilitated by plant peroxidases.

The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes. The phenolic structure allows it to interact with lipid membranes, leading to increased permeability and eventual cell lysis.

Eigenschaften

IUPAC Name |

sodium;2-methylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.Na/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFAAMBUOAGWSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-48-7 (Parent) | |

| Record name | o-Cresol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10891209 | |

| Record name | Sodium 2-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Aqueous solution is caustic /Sodium phenolate/ | |

| Record name | SODIUM CRESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid | |

CAS No. |

4549-72-8, 34689-46-8 | |

| Record name | o-Cresol, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-methylphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium o-cresolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CRESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.